molecular formula C28H48O B7821882 Campesterol CAS No. 290299-12-6

Campesterol

Cat. No. B7821882
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-PODYLUTMSA-N
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Description

Campesterol is a phytosterol whose chemical structure is similar to that of cholesterol . It is one of the ingredients for E number E499 . Many vegetables, fruits, nuts, and seeds contain campesterol, but in low concentrations . It helps to prevent absorption of bad cholesterol and balance blood cholesterol level .


Synthesis Analysis

Campesterol can be biosynthesized by deleting erg5 and introducing heterologous dhcr7 . The oleaginous yeast Yarrowia lipolytica has been engineered to construct a campesterol biosynthetic pathway by modifying the synthetic pathway of ergosterol . The promotion of lipid content plays an important role in campesterol biosynthesis in Y. lipolytica .


Molecular Structure Analysis

Campesterol is a steroid derivative often characterized by a hydroxyl group in position C-3 of the steroid skeleton and saturated bonds throughout the sterol structure, with the exception of a 5-6 double bond in the B ring .


Chemical Reactions Analysis

Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol . Anabolic steroids like testosterone and boldenone can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .

Scientific Research Applications

Antiangiogenic Activities

Campesterol, a plant sterol, has been identified for its potential antiangiogenic activities. A study by Choi et al. (2007) found that campesterol isolated from Chrysanthemum coronarium L. could significantly inhibit the proliferation and tube formation of human umbilical vein endothelial cells, suggesting a role in hindering angiogenesis, which is vital for cancer progression.

Campesterol in Microbial Production

Campesterol serves as an important precursor for sterol drugs like progesterone and hydrocortisone. Du et al. (2016) engineered the yeast Yarrowia lipolytica to enhance campesterol production, achieving significant yields. This approach highlights campesterol's role in biotechnological applications for pharmaceutical production.

Potential in Cancer Therapy

Research by Bae et al. (2021) suggests that campesterol may have therapeutic potential against ovarian cancer. The study demonstrated that campesterol can induce cell death, disrupt cell cycle progression, and enhance the effects of conventional cancer treatments in human ovarian cancer cells.

Role in Food Adulteration Detection

Campesterol's distinct presence in various seed oils has been utilized in detecting food adulteration. A study by Hilali et al. (2007) used campesterol levels to identify adulteration in argan oil, demonstrating its application in food quality control and consumer protection.

Anticancer Dietary Component

Campesterol, along with other phytosterols like beta-sitosterol and stigmasterol, has been linked to potential anticancer effects. Awad & Fink (2000) reviewed studies suggesting that dietary phytosterols may offer protection against common cancers such as colon, breast, and prostate cancer.

Intestinal Absorption and Metabolism

The absorption and metabolism of campesterol in the body have also been a subject of study. For instance, Subbiah et al. (1971) found that campesterol was preferentially absorbed in the pigeon intestine, indicating its bioavailability in certain species.

Safety And Hazards

Campesterol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .

Future Directions

The oleaginous yeast Yarrowia lipolytica has been engineered to construct a campesterol biosynthetic pathway by modifying the synthetic pathway of ergosterol . This provides an effective strategy for the production of hydrophobic compounds . The maximal campesterol production of 837 mg/L was obtained using a 5-L bioreactor in the engineered YL-D + D + M − E −, exhibiting a 3.7-fold increase compared with the initial strain YL-D + E − .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBVLSWZMBQTH-PODYLUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801009891
Record name Campesterol
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Molecular Weight

400.7 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Campesterol
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Record name Campesterol
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Product Name

Campesterol

CAS RN

474-62-4
Record name Campesterol
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Record name Campesterol
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Record name Campesterol
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Record name (24R)-ergost-5-en-3β-ol
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Record name CAMPESTEROL
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Record name Campesterol
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URL http://www.hmdb.ca/metabolites/HMDB0002869
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157.5 °C
Record name Campesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,100
Citations
JM Choi, EO Lee, HJ Lee, KH Kim, KS Ahn… - Phytotherapy …, 2007 - Wiley Online Library
… This study investigated the effect of campesterol on basic … Campesterol isolated from an ethylacetate fraction of … Within the non‐cytotoxic concentration range, campesterol significantly …
Number of citations: 209 onlinelibrary.wiley.com
I Ikeda, R Konno, T Shimizu, T Ide, N Takahashi… - … et Biophysica Acta (BBA …, 2006 - Elsevier
Dietary campest-5-en-3-one (campestenone), an oxidized derivative of campesterol, significantly reduced visceral fat weight and the concentration of triacylglycerol in serum and liver of …
Number of citations: 63 www.sciencedirect.com
L Johnsson, PC Dutta - Journal of the American Oil Chemists' Society, 2003 - Springer
Based on the cholesterol-lowering effects of phytosterols, known since the 1950s, extra phytosterol amounts have been added to certain food products for almost 10 yr. Literature reports …
Number of citations: 64 link.springer.com
HW Kircher, FU Rosenstein - Lipids, 1974 - Springer
… yet been described in which campesterol is the major sterol. Campesterol was first isolated from … We required campesterol in quantity for preparation of 7-dehydrocampesterol, 7-cam…
Number of citations: 16 link.springer.com
PS Jain, SB Bari - Asian Journal of Plant Sciences, 2010 - researchgate.net
Aim of this study was to identify and characterize the bioactive principles from the woody stem of Wrightia tinctoria. For isolation of the compounds, the dried woody stem's powder of …
Number of citations: 164 www.researchgate.net
T Sudhop, Y Sahin, B Lindenthal, C Hahn, C Lüers… - Gut, 2002 - gut.bmj.com
… of campesterol … of campesterol and sitosterol were calculated from the constant ratio of natural to deuterated sterols infused with the formula and the enrichment with biliary campesterol …
Number of citations: 109 gut.bmj.com
A Rozanski - Analytical chemistry, 1966 - ACS Publications
36· ANALYTICAL CHEMISTRY 20, 21), as far as can be surmised from the often scanty information published, have been based on the assumption of equal specific detector responses …
Number of citations: 37 pubs.acs.org
AHB Wu, W Ruan, J Todd, KL Lynch - Clinica chimica acta, 2014 - Elsevier
… The analysis of blood for β-sitosterol and campesterol is the measures of cholesterol … setpoint was 5 samples for β-sitosterol and campesterol, and 19 samples for lathosterol. Similar …
Number of citations: 23 www.sciencedirect.com
SC Thuluva, M Igel, U Giesa… - … Journal of Clinical …, 2005 - search.ebscohost.com
… campesterol and sitosterol were mea sured. Sub jects with a low ra tio of lathosterol to campesterol … Con clu sion: The ra tio of se rum lathosterol to campesterol pre dicts the re duc tion …
Number of citations: 41 search.ebscohost.com
A Schaeffer, R Bronner, P Benveniste… - The Plant …, 2001 - Wiley Online Library
… of campesterol. … campesterol content and a depletion in sitosterol. Pleiotropic effects on development such as reduced growth, increased branching, and low fertility of high‐campesterol …
Number of citations: 202 onlinelibrary.wiley.com

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